

Pterosin Z: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Pterosin Z

Cat. No.: B129085

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Introduction

Pterosin Z is a naturally occurring sesquiterpenoid compound belonging to the pterosins family. These compounds are primarily isolated from various species of ferns, most notably from the rhizomes of *Cibotium barometz* (L.) J.Sm. and *Pteridium aquilinum*. Exhibiting a range of biological activities, **Pterosin Z** has garnered interest in the scientific community for its potential therapeutic applications, including smooth muscle relaxant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This document provides an in-depth guide to the physical and chemical properties of **Pterosin Z**, detailed experimental protocols for its study, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties of Pterosin Z

The fundamental physical and chemical characteristics of **Pterosin Z** are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

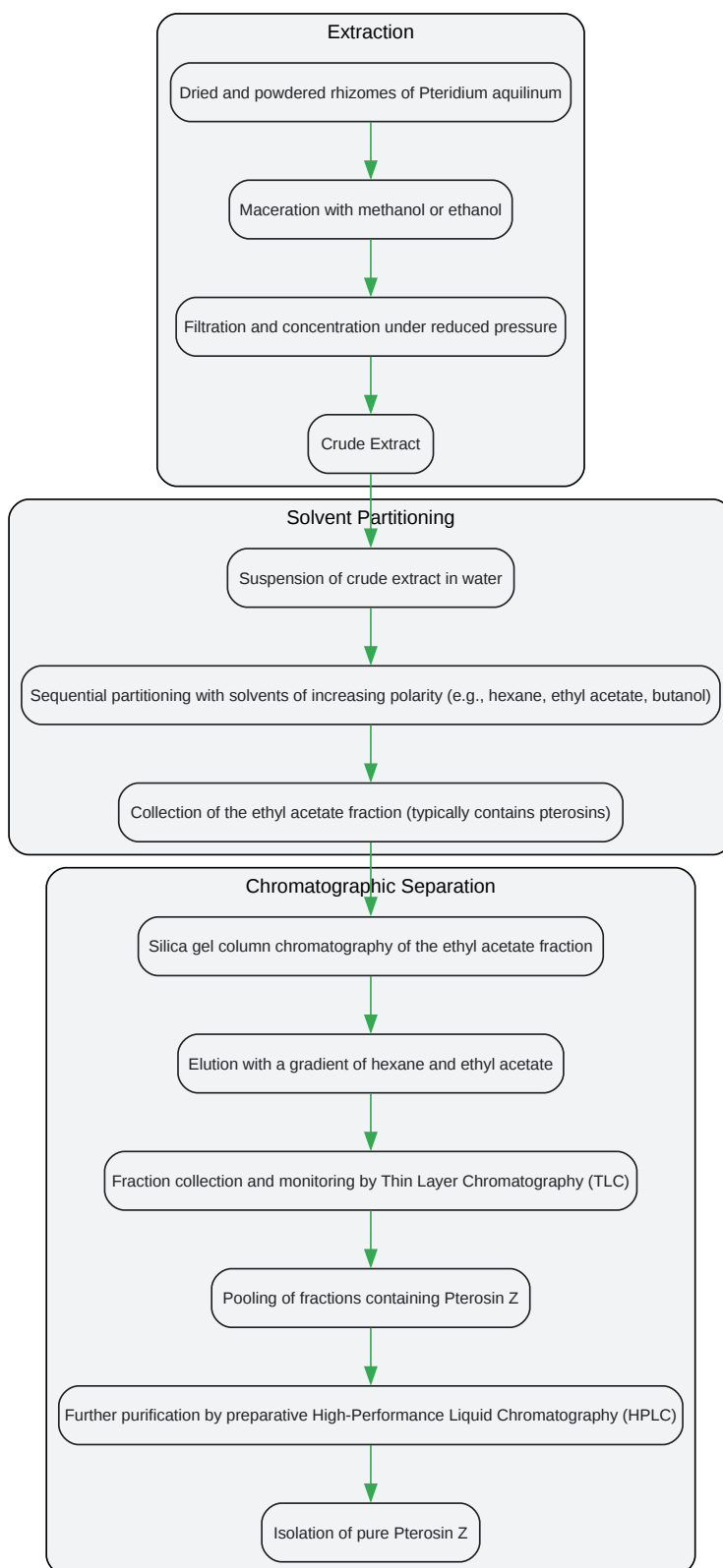
Property	Value	Source
IUPAC Name	6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one	[1]
Synonyms	Hypolepin B, 2,3-Dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-1H-inden-1-one	[1][2]
CAS Number	34169-69-2	[1][3][4][5]
Molecular Formula	C15H20O2	[1][3][4][5]
Molecular Weight	232.32 g/mol	[1][4]
Appearance	Powder	[3][5]
Boiling Point	394.2 °C at 760 mmHg	[2]
Density	1.074 g/cm ³	[2]
Flash Point	168.4 °C	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	[3][5]

Experimental Protocols

The following sections detail generalized methodologies for the isolation, purification, and characterization of **Pterosin Z**, based on standard techniques for natural product chemistry.

Isolation and Purification of Pterosin Z from Pteridium aquilinum

The following is a representative workflow for the isolation and purification of pterosins, including **Pterosin Z**, from the rhizomes of *Pteridium aquilinum*. [1][2]



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Caption: General workflow for the isolation and purification of **Pterodin Z**.

- **Extraction:** The air-dried and powdered rhizomes of *Pteridium aquilinum* are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined, filtered, and concentrated under reduced pressure to yield a crude extract.
- **Solvent-Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with immiscible solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. Pterosins are typically found in the ethyl acetate fraction.
- **Chromatographic Purification:** The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing **Pterosin Z** are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation by NMR and Mass Spectrometry

The definitive identification and structural elucidation of **Pterosin Z** are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A few milligrams of purified **Pterosin Z** are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- **Data Acquisition:** A suite of NMR experiments is performed, including:
 - ¹H NMR: To determine the number and chemical environment of protons.
 - ¹³C NMR: To determine the number and types of carbon atoms.
 - 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and thus deduce the molecular skeleton.

- **Data Analysis:** The chemical shifts, coupling constants, and correlations observed in the NMR spectra are analyzed to assemble the structure of **Pterosin Z**.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **Pterosin Z** is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- **Ionization:** The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Mass Analysis:**
 - **High-Resolution Mass Spectrometry (HRMS):** This is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
 - **Tandem Mass Spectrometry (MS/MS):** The molecular ion is fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.
- **Data Analysis:** The mass-to-charge ratios of the molecular ion and fragment ions are analyzed to confirm the molecular weight and deduce structural features of **Pterosin Z**.

Biological Activities and Signaling Pathways

Pterosin Z has been reported to exhibit several biological activities, making it a compound of interest for drug discovery and development.

Smooth Muscle Relaxant Activity

Pterosin Z has demonstrated smooth muscle relaxant properties. While the precise mechanism is not fully elucidated, it is suggested to involve the modulation of calcium channels. The relaxation of smooth muscle is a complex process, and one of the key pathways involves the regulation of intracellular calcium levels. A potential mechanism for **Pterosin Z** could be the inhibition of L-type calcium channels, which would reduce the influx of

extracellular calcium, leading to a decrease in the formation of the calcium-calmodulin complex. This, in turn, would reduce the activation of myosin light-chain kinase (MLCK), leading to less phosphorylation of myosin and subsequent muscle relaxation.

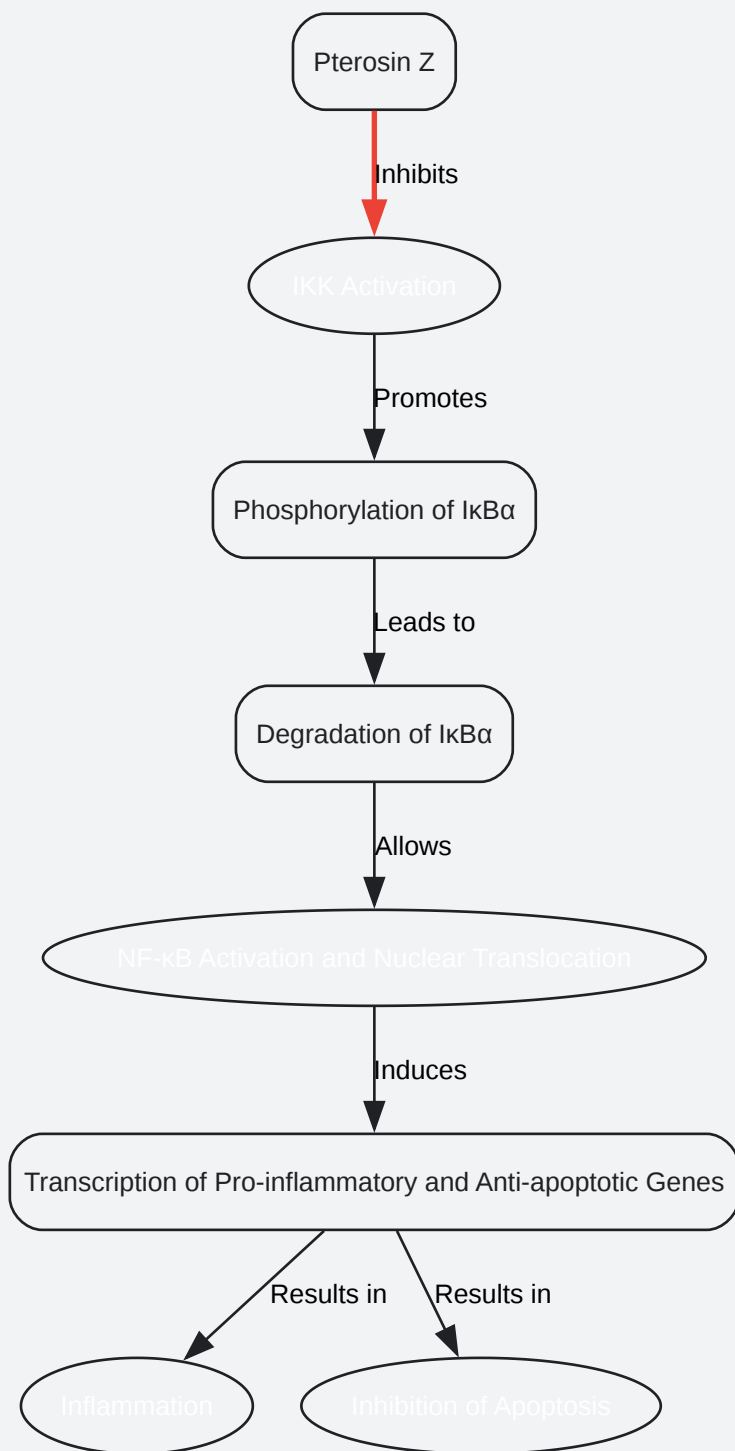
Anti-inflammatory and Anti-cancer Potential

Pterosin Z is also reported to have anti-inflammatory and anti-cancer properties.[6] These activities are often linked to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. One such critical pathway is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many disease states, including cancer and chronic inflammation, the NF- κ B pathway is constitutively active.

The diagram below illustrates a plausible mechanism for the anti-inflammatory and pro-apoptotic effects of **Pterosin Z**, based on the known actions of similar natural compounds.

Pterosin Z may inhibit the activation of IKK (I κ B kinase), which would prevent the phosphorylation and subsequent degradation of I κ B α . This would keep NF- κ B sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.

Potential Anti-inflammatory and Pro-apoptotic Signaling Pathway of Pterosin Z

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